2-(2,6-Dioxo-3-piperidyl)-5-[[1-methyl-2-(methylamino)ethyl]amino]isoindoline-1,3-dione
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Overview
Description
2-(2,6-dioxopiperidin-3-yl)-5-{[1-(methylamino)propan-2-yl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a piperidine ring fused to an isoindoline core, with additional functional groups that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-{[1-(methylamino)propan-2-yl]amino}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of an appropriate piperidine derivative with an isoindoline precursor under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
For large-scale industrial production, the synthesis process is optimized to enhance efficiency and cost-effectiveness. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques. The goal is to produce the compound in bulk quantities while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-5-{[1-(methylamino)propan-2-yl]amino}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations while minimizing side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-(2,6-dioxopiperidin-3-yl)-5-{[1-(methylamino)propan-2-yl]amino}-2,3-dihydro-1H-isoindole-1,3-dione has a broad spectrum of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is investigated for its therapeutic potential in treating various diseases, particularly those involving abnormal protein aggregation or enzyme activity.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-5-{[1-(methylamino)propan-2-yl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, altering the function of the target molecules and triggering downstream effects. Detailed studies are required to elucidate the precise pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Shares a similar core structure but differs in the substitution pattern.
2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione: Another related compound with variations in functional groups
Uniqueness
What sets 2-(2,6-dioxopiperidin-3-yl)-5-{[1-(methylamino)propan-2-yl]amino}-2,3-dihydro-1H-isoindole-1,3-dione apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and application development .
Properties
Molecular Formula |
C17H20N4O4 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[1-(methylamino)propan-2-ylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C17H20N4O4/c1-9(8-18-2)19-10-3-4-11-12(7-10)17(25)21(16(11)24)13-5-6-14(22)20-15(13)23/h3-4,7,9,13,18-19H,5-6,8H2,1-2H3,(H,20,22,23) |
InChI Key |
VTUBOXNOJINPSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC)NC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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